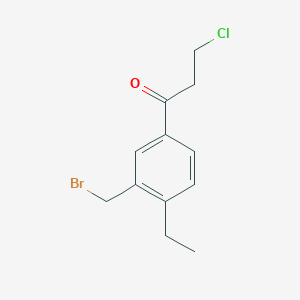

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and a ketone functional group within its molecular structure. It is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one typically involves a multi-step process. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group, followed by the chlorination of the resulting intermediate. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Solvents such as carbon tetrachloride or dichloromethane are commonly used to dissolve the reactants and facilitate the reactions .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl and chloropropanone groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions

Major Products Formed

The major products formed from these reactions include substituted phenyl ketones, carboxylic acids, alcohols, and various other derivatives depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It serves as a precursor for the development of potential therapeutic agents.

Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals

Mécanisme D'action

The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromomethyl and chloropropanone groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution or addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl and ethyl groups.

4-Bromo-2-chlorobenzyl chloride: Contains a benzyl chloride group instead of the ketone.

1-(4-Bromophenyl)-3-chloropropan-1-one: Similar structure but without the ethyl group.

Uniqueness

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is unique due to the presence of both bromomethyl and chloropropanone groups attached to a phenyl ring with an ethyl substituent. This combination of functional groups provides distinct reactivity and versatility in various chemical reactions, making it valuable for diverse applications in research and industry .

Activité Biologique

1-(3-(Bromomethyl)-4-ethylphenyl)-3-chloropropan-1-one is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14BrClO

- Molecular Weight : 303.59 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a bromomethyl group and a chloropropanone moiety, contributing to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its electrophilic nature. The compound can interact with nucleophilic sites on biomolecules, leading to:

- Protein Modification : Covalent modification of proteins, potentially altering their functions.

- Enzyme Inhibition : Inhibition of key metabolic enzymes, impacting various biochemical pathways.

- DNA Interaction : Possible mutagenic effects due to binding with DNA, which may influence gene expression and cellular function.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Potential

A study focused on the cytotoxic effects of this compound on human breast cancer (MCF-7) cells demonstrated a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased apoptosis rates at concentrations above 100 µM, suggesting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(4-Bromophenyl)-3-chloropropan-1-one | Chlorinated Ketone | Moderate anticancer activity |

| 1-(4-Bromophenyl)-2-chloropropan-1-one | Chlorinated Alcohol | Moderate antimicrobial activity |

| 3-Amino-1-(4-bromophenyl)propan-1-one | Amino Ketone | Enhanced enzyme interaction |

This table highlights the unique biological activity of this compound compared to structurally similar compounds.

Study on Cytotoxic Effects

A recent investigation examined the cytotoxic effects of the compound on MCF-7 cells. The results indicated:

- Concentration : Higher concentrations (100 µM) led to significant cell death.

- Mechanism : Apoptotic pathways were activated, as evidenced by increased caspase activity.

Antimicrobial Research

In another study, the compound was tested against various bacterial strains. The findings suggested:

- Effectiveness : It exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

- Mechanism : The proposed mechanism involved disruption of the bacterial cell wall integrity.

Propriétés

Formule moléculaire |

C12H14BrClO |

|---|---|

Poids moléculaire |

289.59 g/mol |

Nom IUPAC |

1-[3-(bromomethyl)-4-ethylphenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-13)12(15)5-6-14/h3-4,7H,2,5-6,8H2,1H3 |

Clé InChI |

UDCUMYZLLCJOFF-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=C(C=C1)C(=O)CCCl)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.